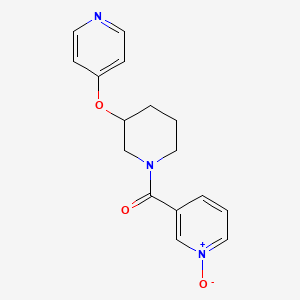

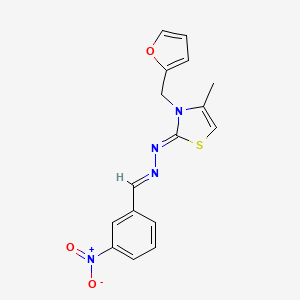

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on pyridine and piperidine derivatives has been extensive due to their importance in medicinal chemistry and their wide range of chemical and physical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and have various biological activities.

Synthesis Analysis

A novel method for the synthesis of conformationally rigid diamines, important in medicinal chemistry, has been developed. This method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, proposing an efficient pathway for the production of related compounds in large quantities (Smaliy et al., 2011).

Molecular Structure Analysis

The molecular structures of nitrogenous compounds, including pyridine and piperidine derivatives, have been elucidated through infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. These studies reveal the detailed atomic arrangement and are essential for understanding the chemical behavior of such compounds (Ban et al., 2023).

Chemical Reactions and Properties

The reactivity of pyridine N-oxides with various reagents, including thiols and Grignard reagents, has been extensively studied. These reactions enable the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, showcasing the versatility of pyridine N-oxides in organic synthesis (Andersson et al., 2011).

Physical Properties Analysis

The physical properties of related compounds are often determined by their crystal structures, which can include various intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions significantly influence the solubility, melting point, and other physical characteristics of the compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyridine and piperidine derivatives, such as their reactivity towards oxidation, reduction, and cycloaddition reactions, have been explored. For instance, unique oxidation reactions catalyzed by ruthenium porphyrins demonstrate the ability to selectively cleave C-N bonds, transforming N-acyl cyclic amines into N-acyl amino acids, which further highlights the chemical versatility of these compounds (Ito et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

The synthesis of complex piperidine derivatives, including those similar to 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, has significant importance in medicinal chemistry. These compounds serve as critical scaffolds and intermediates in the design and development of new pharmaceuticals. For example, Smaliy et al. (2011) demonstrated a novel method for synthesizing rigid diamines, which are vital in medicinal chemistry, showcasing the relevance of piperidine derivatives in creating therapeutic agents (Smaliy et al., 2011).

Chemical Activation and Reactivity Studies

Piperidine and its derivatives' chemical reactivity, such as in the formation of lysine-specific Maillard reaction products, outlines their role in understanding complex chemical reactions and pathways. Nikolov and Yaylayan (2010) explored the activation of piperidine by formaldehyde, indicating the compound's potential in synthesizing biologically relevant molecules (Nikolov & Yaylayan, 2010).

Development of Novel Bioactive Templates

The synthesis of fused bicyclic piperidines for medicinal chemistry applications highlights the utility of pyridine and piperidine derivatives as novel cores for drug development. Zhou et al. (2015) synthesized an array of pyridyl-substituted fused bicyclic piperidines, aiming to enhance diversity in medicinal chemistry through new scaffolds with high sp^3 character, indicating their potential in drug design and discovery (Zhou et al., 2015).

Catalysis and Synthetic Chemistry

The compound and its analogs are also prominent in catalysis and synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For instance, reactions between Grignard reagents and heterocyclic N-oxides, including pyridine N-oxides, have been utilized for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, offering a pathway to a diverse set of heterocycles in synthetic chemistry (Andersson, Olsson, & Almqvist, 2011).

Wirkmechanismus

Target of action

Piperidine and pyridine derivatives are known to interact with a wide range of biological targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of action

The exact mode of action would depend on the specific target. In the case of ALK and ROS1 inhibition, the compound would likely bind to the active site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity .

Biochemical pathways

Again, the affected pathways would depend on the specific target. Inhibiting kinases like ALK and ROS1 could affect a variety of cellular signaling pathways involved in cell growth and survival .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of action

The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. In general, inhibiting kinases like ALK and ROS1 could slow down or stop the growth of cancer cells .

Eigenschaften

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMKVLJGMJRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)

![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)

![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)

![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)